Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
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Overview
Description
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes a tert-butyl group, an indazole ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-methylindazole-6-carboxaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1-methylindazol-5-yl)methyl]carbamate
- Tert-butyl N-[(1-methylindazol-7-yl)methyl]carbamate
- Tert-butyl N-[(1-methylindazol-4-yl)methyl]carbamate
Uniqueness
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-10-5-6-11-9-16-17(4)12(11)7-10/h5-7,9H,8H2,1-4H3,(H,15,18) |
InChI Key |
HDZCBZSNLPHWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=NN2C |
Origin of Product |
United States |
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